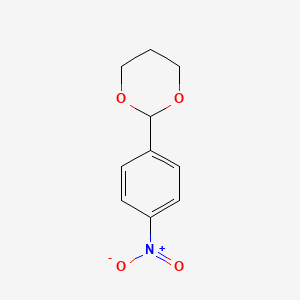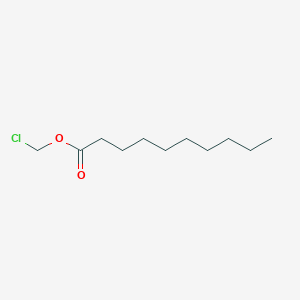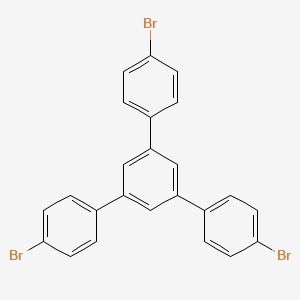
1,3,5-Tris(4-bromophenyl)benzene
概要
説明
1,3,5-Tris(4-bromophenyl)benzene (TBB) is a halogenated aromatic monomer that can be used in the formation of covalent aromatic frameworks (COF) .
Synthesis Analysis
The nucleation of 1,3,5-tris(4-bromophenyl)benzene (3BrY) follows a two-step mechanism . The formation of clusters of 3BrY from homogeneous water and methanol solutions is simulated using metadynamics . Surface-mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite (001), Cu (111), and Ag (110) has also been reported .Molecular Structure Analysis
The molecular formula of 1,3,5-Tris(4-bromophenyl)benzene is C24H15Br3 . The average mass is 543.088 Da and the monoisotopic mass is 539.872375 Da .Chemical Reactions Analysis
The nucleation of 1,3,5-tris(4-bromophenyl)benzene (3BrY) follows a two-step mechanism . The formation of clusters of 3BrY from homogeneous water and methanol solutions is simulated using metadynamics . The growth process is characterized by a continuous rearrangement of ordered and disordered domains accompanied by a dynamical exchange of molecules and oligomers with the solution .Physical And Chemical Properties Analysis
The molecular weight of 1,3,5-Tris(4-bromophenyl)benzene is 543.1 g/mol . It has a XLogP3 of 9.7, indicating that it is highly lipophilic . It has no hydrogen bond donor count and no hydrogen bond acceptor count .科学的研究の応用
Polymerization Tools
TBB is a halogenated aromatic monomer that can be used in the formation of covalent aromatic frameworks (COF) . COFs are a class of porous polymers that are highly ordered and crystalline, making them ideal for a variety of applications, including gas storage, catalysis, and sensing .
Adsorption Membranes
TBB can be used to synthesize porous aromatic frameworks for the development of adsorption membranes . These membranes can be used to treat organic pollutants, providing a potential solution for
作用機序
Target of Action
The primary target of 1,3,5-Tris(4-bromophenyl)benzene is the formation of covalent aromatic frameworks (COFs) . COFs are a class of porous polymers that are primarily used in the development of adsorption membranes to treat organic pollutants .
Mode of Action
1,3,5-Tris(4-bromophenyl)benzene: interacts with its targets by acting as a halogenated aromatic monomer . This allows it to participate in the formation of COFs, which are essentially networks of interconnected organic molecules .
Biochemical Pathways
The biochemical pathway affected by 1,3,5-Tris(4-bromophenyl)benzene involves the synthesis of porous aromatic frameworks . These frameworks can then interact with various organic pollutants, effectively trapping them within their porous structure .
Pharmacokinetics
The ADME properties of 1,3,5-Tris(4-bromophenyl)benzene Given its use in the formation of cofs, it is likely that its bioavailability is influenced by factors such as its halogenation and its ability to form covalent bonds .
Result of Action
The molecular and cellular effects of 1,3,5-Tris(4-bromophenyl)benzene ’s action primarily involve the formation of COFs . These COFs can then be used to develop adsorption membranes, which have the ability to treat organic pollutants .
Action Environment
The action, efficacy, and stability of 1,3,5-Tris(4-bromophenyl)benzene can be influenced by various environmental factors. For instance, the formation of COFs can be affected by factors such as temperature and the presence of other reactants . More research is needed to fully understand the environmental influences on the action of this compound .
Safety and Hazards
将来の方向性
The formation processes of the self-assembled layer of 1,3,5-tris(4-bromophenyl)benzene (TBB) molecules on the Ag (111) and Si (111) surfaces have been studied . This research could pave the way for the fabrication of large-scale, non-multihole, and single-layer porous covalent organic frameworks (pCOFs) on various surfaces in a controllable manner .
特性
IUPAC Name |
1,3,5-tris(4-bromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQRITCAXSBOPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283253 | |
| Record name | 1,3,5-Tris(4-bromophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris(4-bromophenyl)benzene | |
CAS RN |
7511-49-1 | |
| Record name | 7511-49-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Tris(4-bromophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris(4-bromophenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


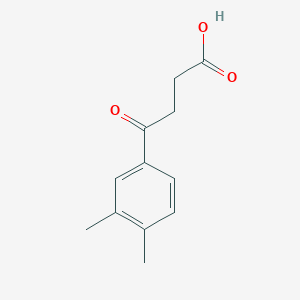
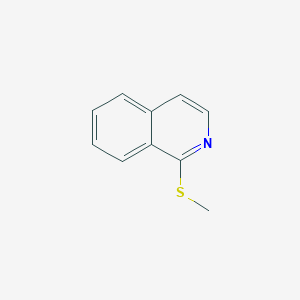
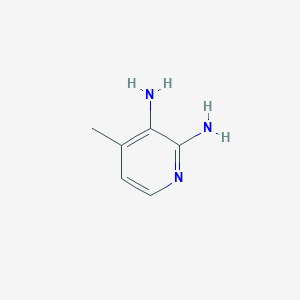

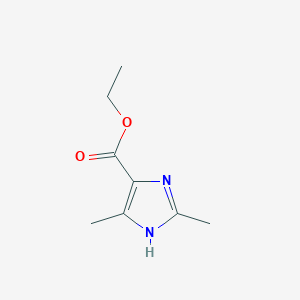
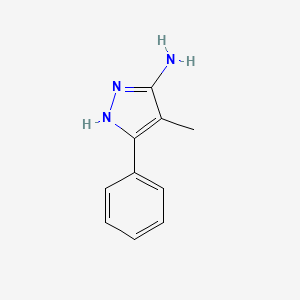
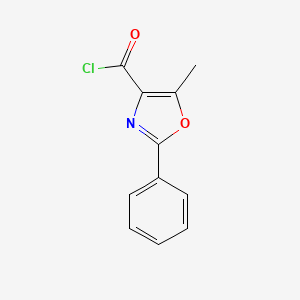
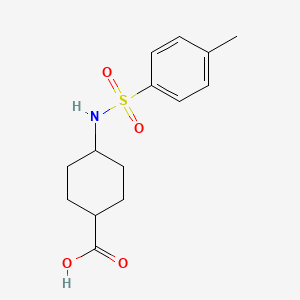
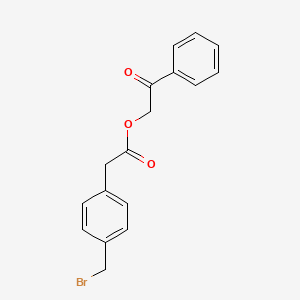
![Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-](/img/structure/B1296779.png)

